7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid
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Overview
Description
7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrrolo[2,3-c]pyridazine family, which is characterized by a fused ring system combining pyrrole and pyridazine moieties. The presence of the trimethylsilylethoxymethyl group adds to its chemical versatility, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid typically involves multi-step organic reactions One common approach starts with the preparation of the pyrrolo[2,3-c]pyridazine core, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its structural features make it suitable for binding studies and the investigation of molecular recognition processes.
Medicine
Pharmaceutical research explores the potential of this compound as a lead molecule for drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of diseases where pyrrolo[2,3-c]pyridazine derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be utilized in the development of specialty chemicals and advanced materials. Its reactivity and stability under various conditions make it valuable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-c]pyridazine-6-carboxylic acid: Lacks the trimethylsilylethoxymethyl group, resulting in different reactivity and applications.
7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyridazine-6-carboxylic acid: Similar structure but with a different ring fusion pattern, leading to distinct chemical properties.
Uniqueness
The presence of the trimethylsilylethoxymethyl group in 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3Si/c1-20(2,3)7-6-19-9-16-11(13(17)18)8-10-4-5-14-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENFGOJIFEXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC2=C1N=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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